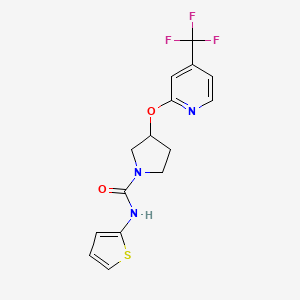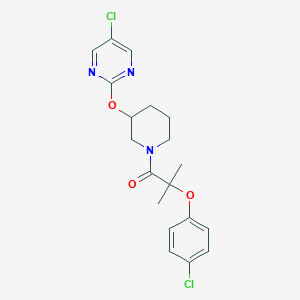![molecular formula C17H17N5O4 B2493679 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1171787-78-2](/img/structure/B2493679.png)
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step reactions, starting from basic building blocks to achieve the desired complex structures. For instance, compounds with similar structures have been synthesized through reactions involving esterification, intramolecular cyclization, and Claisen type reactions, followed by specific substitution reactions to introduce various functional groups (Troxler & Weber, 1974; Ikemoto et al., 2005).
Molecular Structure Analysis
X-ray diffraction and computational methods, such as DFT calculations, play a crucial role in determining the molecular structure and confirming the spatial arrangement of atoms within these compounds. These techniques help in visualizing the molecular geometry, identifying conformational isomers, and understanding the intramolecular interactions that stabilize the structure (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions, including cyclocondensation, intramolecular hydrogen bonding, and interactions with various reagents to form new compounds with diverse chemical properties. These reactions are crucial for modifying the molecular structure to achieve desired biological or chemical activities (Kemskii et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are essential for understanding the compound's stability, formulation potential, and suitability for specific applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, are vital for exploring the compound's potential in chemical syntheses and pharmaceutical applications. Studies on similar compounds have highlighted their antioxidant, antimicrobial, and potential therapeutic activities, demonstrating the significance of understanding these properties (Bassyouni et al., 2012).
科学的研究の応用
Anticancer Potential
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and its derivatives, have been researched for their potential anticancer properties. A study by Deady et al. (2003) focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a structurally similar compound, which demonstrated potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Antibacterial Applications
Research by Palkar et al. (2017) on analogous compounds, specifically pyrazol-5-one derivatives derived from 2-aminobenzothiazole, showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This suggests the potential use of this compound in antibacterial applications (Palkar et al., 2017).
Antiallergic Properties
Huang et al. (1994) synthesized a series of compounds related to the chemical structure and evaluated their antiallergic activities. Their findings indicated that certain derivatives showed promising antiallergic effects, implying potential therapeutic applications in allergy treatment (Huang et al., 1994).
Antidepressant and Anticonvulsant Effects
Abdel‐Aziz et al. (2009) investigated pyrazole derivatives for their antidepressant and anticonvulsant activities. Some compounds in their study, structurally similar to our compound of interest, exhibited significant antidepressant and anticonvulsant effects, suggesting potential applications in neurological disorders (Abdel‐Aziz et al., 2009).
Antioxidant Properties
A study by Ahmad et al. (2012) on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share a similar core structure, revealed moderate to significant radical scavenging activity. This indicates the potential antioxidant properties of the compound (Ahmad et al., 2012).
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the Lm-PTR1 pocket (active site) of the Leishmania aethiopica . This interaction is characterized by a lower binding free energy, which suggests a strong and stable binding .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their inhibition
Pharmacokinetics
The compound has shown potent in vitro antileishmanial and in vivo antimalarial activities , suggesting that it has good bioavailability.
Result of Action
The compound displays superior antipromastigote activity . It was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
It’s worth noting that the efficacy of antileishmanial and antimalarial drugs can often be affected by suboptimal treatment outcomes and the advent of drug-resistant strains .
特性
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-9-8-11(22(3)21-9)16-19-20-17(26-16)18-15(23)14-10(2)24-12-6-4-5-7-13(12)25-14/h4-8,10,14H,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYATZLUMKNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)


![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)